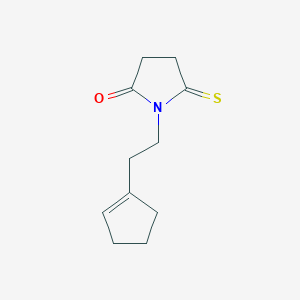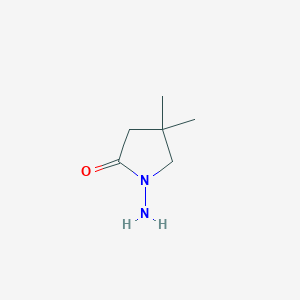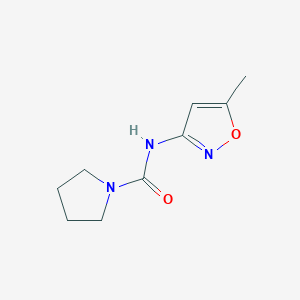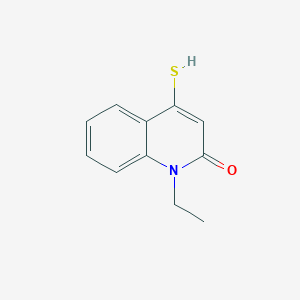
1-(2-(Cyclopent-1-en-1-yl)ethyl)-5-thioxopyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Cyclopent-1-en-1-yl)ethyl)-5-thioxopyrrolidin-2-one is an organic compound characterized by a unique structure that combines a cyclopentene ring with a thioxopyrrolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Cyclopent-1-en-1-yl)ethyl)-5-thioxopyrrolidin-2-one typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Attachment of the Ethyl Group: The ethyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Thioxopyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, under acidic or basic conditions to form the thioxopyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Cyclopent-1-en-1-yl)ethyl)-5-thioxopyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the thioxopyrrolidinone to a pyrrolidinone.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the thioxo group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, alcohols, under acidic or basic conditions
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Pyrrolidinone derivatives
Substitution: Amine or alcohol-substituted pyrrolidinones
Applications De Recherche Scientifique
1-(2-(Cyclopent-1-en-1-yl)ethyl)-5-thioxopyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(2-(Cyclopent-1-en-1-yl)ethyl)-5-thioxopyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
1-(2-(Cyclopent-1-en-1-yl)ethyl)-2-thioxopyrrolidin-2-one: Similar structure but with a different substitution pattern.
Cyclopent-1-en-1-yl derivatives: Compounds with the cyclopentene ring but different functional groups.
Thioxopyrrolidinone derivatives: Compounds with the thioxopyrrolidinone core but different side chains.
Uniqueness: 1-(2-(Cyclopent-1-en-1-yl)ethyl)-5-thioxopyrrolidin-2-one is unique due to the specific combination of the cyclopentene and thioxopyrrolidinone moieties, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H15NOS |
|---|---|
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
1-[2-(cyclopenten-1-yl)ethyl]-5-sulfanylidenepyrrolidin-2-one |
InChI |
InChI=1S/C11H15NOS/c13-10-5-6-11(14)12(10)8-7-9-3-1-2-4-9/h3H,1-2,4-8H2 |
Clé InChI |
DEDGHVWUJAFXDF-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C1)CCN2C(=O)CCC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12869984.png)





![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)





![2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)

